Cas no 1691249-44-1 ((R)-Zanubrutinib)

(R)-Zanubrutinib structure
상품 이름:(R)-Zanubrutinib
CAS 번호:1691249-44-1
MF:C27H29N5O3
메가와트:471.550865888596
MDL:MFCD31567462
CID:4557792
PubChem ID:137071299
(R)-Zanubrutinib 화학적 및 물리적 성질
이름 및 식별자
-
- (R)-Zanubrutinib
- (R)-BGB-3111
- Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)-, (7R)-
- Zanubrutinib Impurity 1 ((R)-Zanubrutinib)
- MS-28722
- BZ170196
- E77326
- (R)-BGB-3111; (R)-BGB 3111; (R)-BGB3111
- CHEMBL4107402
- US9447106, 27a (peak 1)
- J5UMF98KEY
- (7R)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- (S)-Zanubrutinib
- SCHEMBL22159617
- Zanubrutinib, (R)-
- BCP30082
- SCHEMBL18090709
- AKOS040740645
- BDBM250081
- (7R)-2-(4-phenoxyphenyl)-7-[1-(prop-2-enoyl)piperidin-4-yl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 1691249-44-1
- CS-0021870
- (7R)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- DA-59625
- HY-101474B
- EX-A3705
-
- MDL: MFCD31567462
- 인치: 1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1
- InChIKey: RNOAOAWBMHREKO-JOCHJYFZSA-N
- 미소: C12=C(C(N)=O)C(C3=CC=C(OC4=CC=CC=C4)C=C3)=NN1[C@@H](C1CCN(C(=O)C=C)CC1)CCN2
계산된 속성
- 정밀분자량: 471.22703980g/mol
- 동위원소 질량: 471.22703980g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 35
- 회전 가능한 화학 키 수량: 6
- 복잡도: 756
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.5
- 토폴로지 분자 극성 표면적: 103Ų
실험적 성질
- 색과 성상: 고체분말,동력
- 밀도: 1.3±0.1 g/cm3
- 융해점: No data available
- 비등점: 713.4±60.0 °C at 760 mmHg
- 플래시 포인트: 385.2±32.9 °C
- 증기압: 0.0±2.3 mmHg at 25°C
(R)-Zanubrutinib 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취로 인한 유해성 + h313 피부 접촉으로 인한 유해성 + h2413 흡입으로 인한 유해성
- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑 착용 / 보호복 착용 / 보호안대 착용 / 보호면 착용 + p305 눈 속 + p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉬우며 계속 헹구면 + p337 눈 자극이 지속되면 + p2393 의료 조언 / 간호
- 보안 지침: H303 섭취로 인한 유해성 + h313 피부 접촉으로 인한 유해성 + h2413 흡입으로 인한 유해성
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(R)-Zanubrutinib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | Z148025-1mg |
(R)-Zanubrutinib |
1691249-44-1 | 1mg |
$ 689.00 | 2023-04-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13447-5mg |
(R)-Zanubrutinib |
1691249-44-1 | 98.04% | 5mg |
¥ 1559 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51304-5mg |
(R)-Zanubrutinib ((R)-BGB-3111) |
1691249-44-1 | 98% | 5mg |
¥4368.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51304-50mg |
(R)-Zanubrutinib ((R)-BGB-3111) |
1691249-44-1 | 98% | 50mg |
¥16940.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51304-1mg |
(R)-Zanubrutinib ((R)-BGB-3111) |
1691249-44-1 | 98% | 1mg |
¥1693.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13447-200 mg |
(R)-Zanubrutinib |
1691249-44-1 | 200mg |
¥26950.00 | 2022-03-01 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13447-50 mg |
(R)-Zanubrutinib |
1691249-44-1 | 50mg |
¥11217.00 | 2022-03-01 | ||
MedChemExpress | HY-101474B-5mg |
(R)-Zanubrutinib |
1691249-44-1 | 97.08% | 5mg |
¥1900 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911106-1mg |
(R)-Zanubrutinib ((R)-BGB-3111) |
1691249-44-1 | 98% | 1mg |
¥2,419.20 | 2022-09-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13447-1 mL * 10 mM (in DMSO) |
(R)-Zanubrutinib |
1691249-44-1 | 1 mL * 10 mM (in DMSO) |
¥1797.00 | 2022-03-01 |
(R)-Zanubrutinib 관련 문헌
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
1691249-44-1 ((R)-Zanubrutinib) 관련 제품
- 112705-52-9(4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonamide)
- 1805216-61-8(Ethyl 5-bromomethyl-2-cyano-3-ethylphenylacetate)
- 70934-09-7(2-amino-6,7,8,9-tetrahydro-11H-pyrido2,1-bquinazolin-11-one)
- 2171551-08-7(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-2-carboxylic acid)
- 2375268-90-7(5-(difluoromethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine)
- 1936729-00-8(1-(4-bromo-2-nitrophenyl)cyclopropan-1-ol)
- 1260883-63-3(methyl 5,6-dihydroxypyridine-2-carboxylate)
- 1603104-02-4(1-(Azetidin-3-yl)butan-2-one)
- 2248305-88-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetate)
- 2229085-89-4(O-2-(4-methyl-1H-imidazol-5-yl)propylhydroxylamine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1691249-44-1)(R)-Zanubrutinib

순결:99%/99%/99%/99%/99%/99%
재다:5mg/10mg/25mg/50mg/100mg/250mg
가격 ($):166.0/282.0/507.0/659.0/857.0/1092.0